

Reactivity and ring strain of the cyclobutane motif in (1-Methylcyclobutyl)methanol

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An In-Depth Technical Guide to the Reactivity and Ring Strain of the Cyclobutane Motif in **(1-Methylcyclobutyl)methanol**

Abstract

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent instability, has emerged as a valuable scaffold in modern medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure and inherent ring strain endow molecules with distinct physicochemical properties and reactivity profiles.[1][2] This guide focuses on **(1-Methylcyclobutyl)methanol** ($C_6H_{12}O$), a representative substituted cyclobutane, to provide an in-depth exploration of the interplay between ring strain, conformational dynamics, and chemical reactivity.[4] We will dissect the fundamental principles governing the behavior of the cyclobutane core, detail its characteristic reactions such as ring expansion, and present actionable experimental protocols. This analysis aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block in complex molecular design and synthesis.

The Energetic Landscape of the Cyclobutane Ring

The chemistry of cyclobutane is fundamentally dictated by its high internal energy, or "ring strain," a concept first postulated by Adolf von Baeyer in 1885.[4][5] While Baeyer's initial assumption of planar rings was later refined, his core idea that deviation from ideal bond angles creates instability remains a cornerstone of organic chemistry.[4][5][6] The total ring strain in cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), a significant value that

renders it substantially more reactive than its larger, strain-free counterpart, cyclohexane.[7][8][9][10] This strain is a composite of three primary factors:

- Angle Strain: The ideal sp^3 hybridized carbon atom has bond angles of 109.5° .[5][7][11] In a hypothetical planar cyclobutane, the internal C-C-C angles would be a rigid 90° , leading to severe angle strain.[5][8][12]
- Torsional Strain: A planar conformation would also force all adjacent C-H bonds into a fully eclipsed arrangement, creating significant torsional (Pitzer) strain.[7][8][10]
- Conformational Compromise: To mitigate this torsional strain, the cyclobutane ring is not flat. It adopts a dynamic, puckered or "butterfly" conformation.[4][7][8][13] This puckering slightly reduces the C-C-C bond angle to about 88° , marginally increasing angle strain, but provides a more significant energetic payoff by staggering the C-H bonds and relieving torsional strain.[7][8] The molecule rapidly interconverts between equivalent puckered conformations at room temperature.[14]

This inherent strain is not a liability but a latent driving force for chemical transformations. Reactions that lead to the opening or expansion of the four-membered ring are energetically favorable as they release this stored potential energy.[7][15]

Table 1: Comparative Ring Strain of Cycloalkanes

Cycloalkane	Ring Size	Total Strain Energy (kcal/mol)	Strain per CH_2 Group (kcal/mol)
Cyclopropane	3	~27.6	~9.2
Cyclobutane	4	~26.3	~6.6
Cyclopentane	5	~6.0	~1.2
Cyclohexane	6	~0	~0

Data compiled from various sources.[6][9][10]

Physicochemical and Spectroscopic Profile of (1-Methylcyclobutyl)methanol

(1-Methylcyclobutyl)methanol serves as an excellent model system, featuring the strained cyclobutane core substituted with both a methyl group and a reactive primary alcohol functional group.

Table 2: Properties of (1-Methylcyclobutyl)methanol

Property	Value
IUPAC Name	(1-methylcyclobutyl)methanol[16]
Molecular Formula	C ₆ H ₁₂ O[4][16]
Molecular Weight	100.16 g/mol [16]
CAS Number	38401-41-1[4][16]
Appearance	Liquid
SMILES	CC1(CCC1)CO[16]

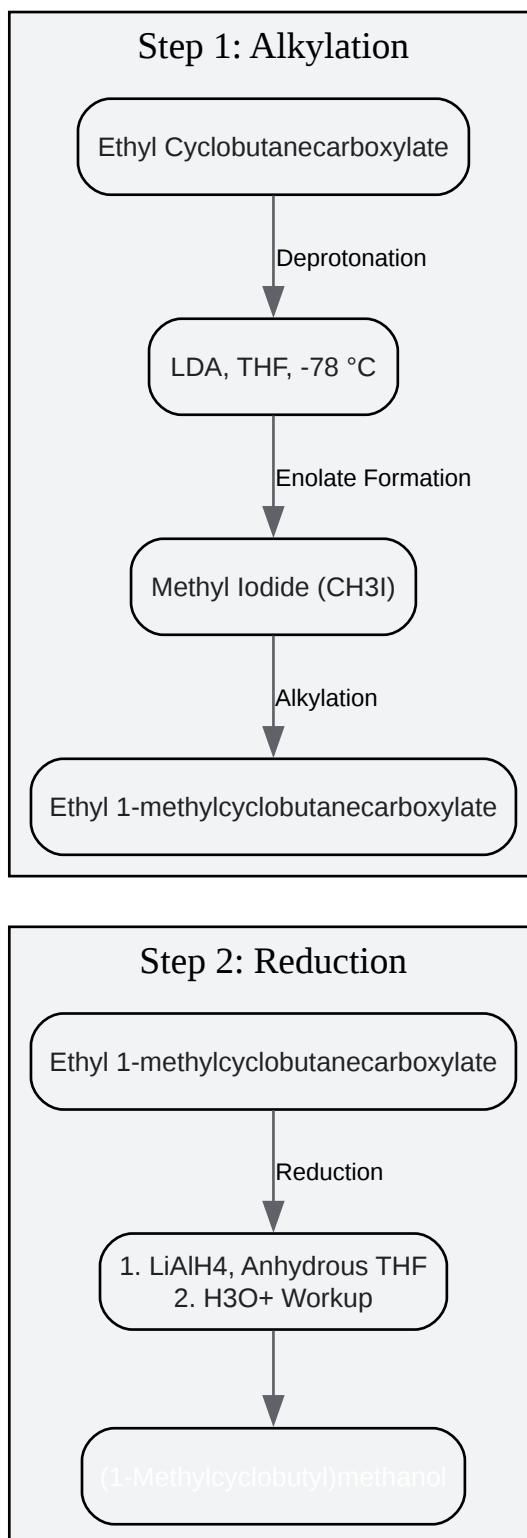
The structural features of **(1-Methylcyclobutyl)methanol** can be unequivocally confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, with distinct signals corresponding to the methyl, hydroxymethyl, and the non-equivalent methylene protons of the puckered cyclobutane ring.[4]

Synthesis of (1-Methylcyclobutyl)methanol

The preparation of **(1-Methylcyclobutyl)methanol** is most reliably achieved through the reduction of a corresponding ester, a staple transformation in organic synthesis. The causality behind this choice lies in the high efficiency and selectivity of powerful reducing agents like lithium aluminum hydride (LiAlH₄) for ester functionalities.

Synthetic Workflow: Ester Reduction

The process begins with the synthesis of the precursor, ethyl 1-methylcyclobutanecarboxylate, via alkylation of ethyl cyclobutanecarboxylate. This is followed by reduction.

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Caption: Synthetic workflow for **(1-Methylcyclobutyl)methanol**.

Experimental Protocol: LiAlH₄ Reduction of Ethyl 1-methylcyclobutanecarboxylate

This protocol describes a self-validating system where reaction progress and product purity are key metrics.

- **Reactor Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. Anhydrous tetrahydrofuran (THF) is added as the solvent.
- **Reagent Preparation:** Lithium aluminum hydride (LiAlH₄), a potent but highly moisture-sensitive reducing agent, is carefully weighed and suspended in anhydrous THF.^[4] The choice of LiAlH₄ is critical; weaker agents like sodium borohydride are ineffective at reducing esters.^[4]
- **Substrate Addition:** A solution of ethyl 1-methylcyclobutanecarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching and Workup:** The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.
- **Isolation and Purification:** The resulting slurry is filtered, and the solid is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure **(1-methylcyclobutyl)methanol**. Purity is typically assessed by GC and confirmed by ¹H and ¹³C NMR spectroscopy.^[4]

The Core Reactivity: Ring Strain as the Driving Force

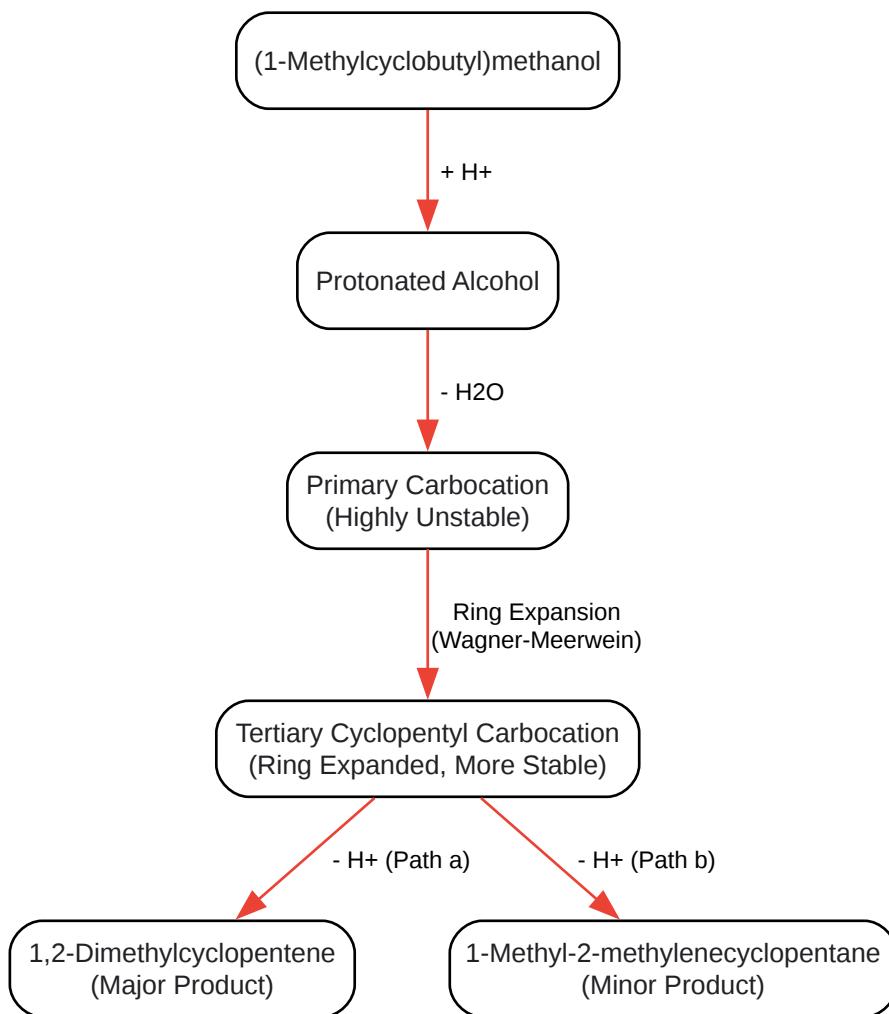
While the hydroxyl group undergoes typical alcohol reactions (e.g., conversion to halides, esterification), the most compelling chemistry of **(1-methylcyclobutyl)methanol** stems from the release of ring strain, particularly under conditions that generate carbocationic intermediates.^[4]

Acid-Catalyzed Dehydration and Ring Expansion

The treatment of **(1-methylcyclobutyl)methanol** with acid does not simply lead to a cyclobutylmethylene product. Instead, it initiates a sophisticated rearrangement cascade, driven by the formation of a more stable carbocation through ring expansion. This is a classic example of a Wagner-Meerwein rearrangement.

Mechanistic Rationale:

- Protonation: The hydroxyl group is protonated by the acid catalyst (e.g., H_2SO_4) to form a good leaving group, water.
- Formation of a Primary Carbocation: Loss of water generates a highly unstable primary carbocation, the (1-methylcyclobutyl)methyl cation.
- 1,2-Alkyl Shift & Ring Expansion: The system immediately rearranges to alleviate the instability of the primary carbocation and the strain of the four-membered ring. A C-C bond from the cyclobutane ring migrates to the adjacent carbocationic center. This concerted step expands the four-membered ring into a five-membered ring, forming a much more stable tertiary cyclopentyl carbocation.
- Deprotonation: A base (e.g., water or HSO_4^-) removes a proton from a carbon adjacent to the positive charge, yielding a mixture of thermodynamically stable alkene products, primarily 1,2-dimethylcyclopentene and 1-methyl-2-methylenecyclopentane.



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Caption: Acid-catalyzed ring expansion of **(1-Methylcyclobutyl)methanol**.

This propensity for rearrangement is a critical consideration for any synthetic planning involving carbocationic intermediates derived from cyclobutylmethyl systems.^[4]

The Cyclobutane Motif in Drug Discovery

The underrepresentation of the cyclobutane ring in marketed drugs has been attributed to perceived instability and synthetic challenges.^[17] However, this perception is shifting as the unique advantages of this motif are increasingly recognized and exploited by medicinal chemists.^{[1][2][17]}

- Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible side chains into a specific bioactive conformation, thereby increasing binding affinity to a biological target.[1][2][3]
- Metabolic Stability: Cyclobutane rings are relatively inert carbocycles and can be used to replace metabolically labile groups, improving the pharmacokinetic profile of a drug candidate.[1]
- Vectorial Orientation: The defined three-dimensional geometry of substituted cyclobutanes allows for precise orientation of pharmacophoric groups into binding pockets.[1][2]
- Bioisosterism: It can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or even phenyl rings, while offering improved physicochemical properties like solubility and reduced planarity.[1][17]
- Access to Novel Chemical Space: The incorporation of 3D scaffolds like cyclobutane is a key strategy in fragment-based drug discovery (FBDD) to move away from flat, aromatic structures and explore novel, patentable chemical matter.[17]

Examples of marketed drugs containing the cyclobutane moiety include the anticancer agent Carboplatin and the protease inhibitor Boceprevir, demonstrating its clinical viability.[1][2][3]

Conclusion

(1-Methylcyclobutyl)methanol provides a compelling case study into the rich and nuanced chemistry of strained four-membered rings. Its reactivity is a direct consequence of the ~26 kcal/mol of ring strain stored within its core, which serves as a potent thermodynamic driving force for reactions, most notably carbocation-mediated ring expansions. Far from being a mere curiosity, the cyclobutane motif offers a unique set of tools for the modern chemist. A thorough understanding of its conformational behavior and predictable rearrangement pathways, as detailed in this guide, empowers researchers to harness its properties for the rational design and synthesis of novel molecules with tailored functions, from advanced materials to the next generation of therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions.

- Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. *Chemistry – A European Journal*, 24(55), 14586-14603. [\[Link\]](#)
- BenchChem. (n.d.). **(1-Methylcyclobutyl)methanol** | 38401-41-1.
- Wessjohann, L. A., et al. (2018).
- Pharmaffiliates. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
- Nagase, S., & Kudo, T. (1983). Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study.
- Wikipedia. (n.d.). Ring strain.
- Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. *The Journal of Physical Chemistry A*, 109(4), 635-642. [\[Link\]](#)
- van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. *Chemistry – A European Journal*, 28(29), e202200155. [\[Link\]](#)
- Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. *Master Organic Chemistry*. [\[Link\]](#)
- Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. *Master Organic Chemistry*. [\[Link\]](#)
- ResearchGate. (n.d.). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.
- Chemistry LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain.
- Kreft, A., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. *Organic Letters*, 21(16), 6549-6553. [\[Link\]](#)
- McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. In *Organic Chemistry: A Tenth Edition*. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Author not found. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
- Author not found. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- Warner, N. C., et al. (2021). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. *Organic Letters*, 23(15), 5893-5897. [\[Link\]](#)
- ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
- Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. *The Journal of Organic Chemistry*, 71(5), 1869-1878. [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520901, **(1-Methylcyclobutyl)methanol**.
- Quora. (n.d.). What is the most stable conformer for cyclobutane?.
- Chemistry LibreTexts. (2025). 2.5.1: Conformational analysis.
- Zhang, Z., et al. (2024). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. *Organic Letters*. [\[Link\]](#)
- NPTEL-NOC IITM. (2017). Conformation of Cyclobutane and Cyclopentane. YouTube. [\[Link\]](#)
- PubChemLite. (n.d.). **(1-methylcyclobutyl)methanol** (C₆H₁₂O).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23549397, 1-(1-Methylcyclobutyl)ethanol.
- Petrovic, G. (2015). Conformational analysis of cycloalkanes. *SciSpace*. [\[Link\]](#)
- Homework.Study.com. (n.d.). Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +....

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Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. (1-Methylcyclobutyl)methanol | C₆H₁₂O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
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